4-Methoxy-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-Methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The methoxy group at the 4-position of the pyrazole ring adds to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
This compound interacts with its targets, the TRKs, leading to changes in cellular processes. TRKA mainly combines with nerve growth factor (NGF), while TRKB is mainly activated by brain-derived neurotrophic factor (BDNF) and TRKC is activated by neurotrophin-3 (NT-3) . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered .
Biochemical Pathways
The activation of TRKs triggers downstream signal transduction pathways that are associated with the proliferation, differentiation, and survival of cells . These pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Pharmacokinetics
One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
The result of the action of this compound is the inhibition of TRKA . This leads to the inhibition of the proliferation of certain cell lines . For example, compound C03 inhibited the proliferation of the Km-12 cell line .
Preparation Methods
The synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid. One common method includes the following steps:
Starting Materials: Aminopyrazoles and 1,2-diketones.
Reaction Conditions: Refluxing in acetic acid.
Product Formation: The reaction yields the desired pyrazolopyridine derivative.
Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .
Chemical Reactions Analysis
4-Methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-Methoxy-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anticancer properties, particularly in targeting tropomyosin receptor kinases (TRKs) involved in cell proliferation and differentiation
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties
Comparison with Similar Compounds
4-Methoxy-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Lacks the methoxy group, which may affect its binding affinity and selectivity for certain targets.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, potentially leading to varied biological activities.
The presence of the methoxy group in this compound enhances its chemical reactivity and may improve its pharmacokinetic properties, making it a unique and valuable compound for further research and development .
Properties
IUPAC Name |
4-methoxy-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZLSGCBTXRFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NNC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559960 | |
Record name | 4-Methoxy-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119368-03-5 | |
Record name | 4-Methoxy-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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